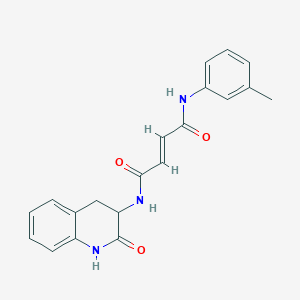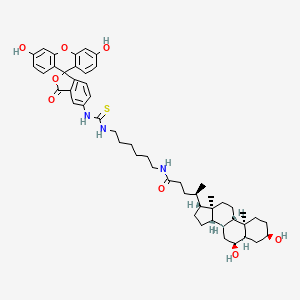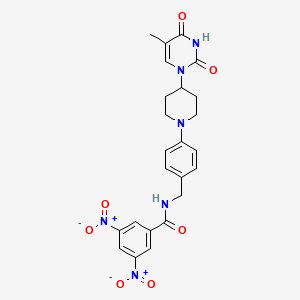
MtTMPK-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MtTMPK-IN-8 is a moderately potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This compound exhibits submicromolar activity against mycobacteria, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 9.4 micromolar. It is notable for its lack of significant cytotoxicity, making it a promising candidate for tuberculosis research .
Preparation Methods
The synthesis of MtTMPK-IN-8 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes the formation of amide bonds and the introduction of functional groups that enhance the compound’s inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and quality control .
Chemical Reactions Analysis
MtTMPK-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to the target enzyme.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups that enhance the compound’s inhibitory properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MtTMPK-IN-8 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of thymidylate kinase, providing insights into enzyme kinetics and inhibitor design.
Biology: The compound is employed in biological assays to investigate its effects on mycobacterial growth and survival.
Medicine: this compound is a potential lead compound for developing new antitubercular drugs, given its activity against Mycobacterium tuberculosis.
Industry: In the pharmaceutical industry, this compound serves as a reference compound for screening and developing new inhibitors targeting thymidylate kinase
Mechanism of Action
MtTMPK-IN-8 exerts its effects by inhibiting Mycobacterium tuberculosis thymidylate kinase, an enzyme crucial for DNA synthesis and repair. The compound binds to the active site of the enzyme, blocking the phosphorylation of thymidine monophosphate to thymidine diphosphate. This inhibition disrupts the nucleotide synthesis pathway, leading to impaired DNA replication and cell death in mycobacteria .
Comparison with Similar Compounds
MtTMPK-IN-8 is compared with other thymidylate kinase inhibitors, such as:
MtTMPK-IN-5: A highly effective inhibitor with an IC50 value of 34 micromolar and a minimum inhibitory concentration of 12.5 micromolar.
MtTMPK-IN-6: Another potent inhibitor with similar activity profiles but different structural features.
The uniqueness of this compound lies in its moderate potency combined with low cytotoxicity, making it a balanced candidate for further development .
Properties
Molecular Formula |
C24H24N6O7 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-[[4-[4-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]phenyl]methyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C24H24N6O7/c1-15-14-28(24(33)26-22(15)31)19-6-8-27(9-7-19)18-4-2-16(3-5-18)13-25-23(32)17-10-20(29(34)35)12-21(11-17)30(36)37/h2-5,10-12,14,19H,6-9,13H2,1H3,(H,25,32)(H,26,31,33) |
InChI Key |
ZDMGZOOCIIYGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



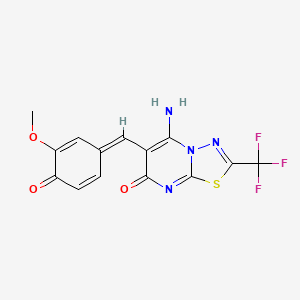
![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)


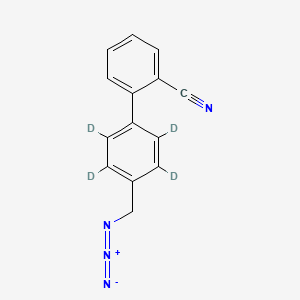
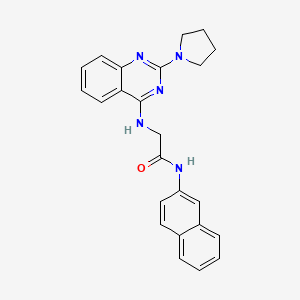

![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)


